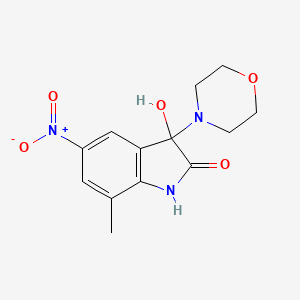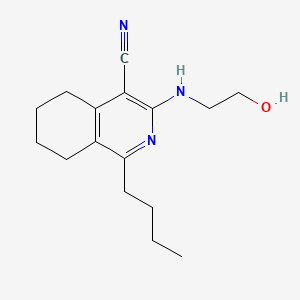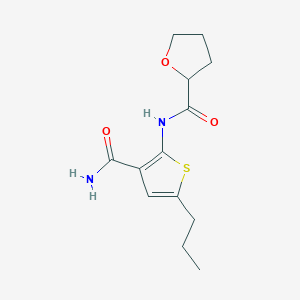![molecular formula C20H27N7O4 B1223372 3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA](/img/structure/B1223372.png)
3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring substituted with morpholine groups, linked to a phenylurea moiety through an ethoxy bridge. Its intricate structure allows for diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of 3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and morpholine. The resulting intermediate is then reacted with 2-chloroethanol to introduce the ethoxy group. Finally, the phenylurea moiety is attached through a nucleophilic substitution reaction with phenyl isocyanate under controlled conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the triazine ring or the phenylurea moiety.
Substitution: Nucleophilic substitution reactions are common, where the morpholine groups can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazine and phenylurea derivatives .
Scientific Research Applications
3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The morpholine groups enhance the compound’s solubility and facilitate its transport across cell membranes. The phenylurea moiety can interact with enzymes, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA can be compared with other triazine-based compounds, such as:
2,4,6-Tris(4-morpholinyl)-1,3,5-triazine: Similar structure but lacks the phenylurea moiety, resulting in different reactivity and applications.
1,3,5-Triazine-2,4,6-triamine (Melamine): A simpler triazine compound used in the production of resins and plastics.
4,4’-Bis(4-morpholinyl)-1,3,5-triazin-2-yl]oxy]stilbene: Contains a stilbene group instead of phenylurea, used in optical brighteners and dyes.
Properties
Molecular Formula |
C20H27N7O4 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1-[2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]ethyl]-3-phenylurea |
InChI |
InChI=1S/C20H27N7O4/c28-19(22-16-4-2-1-3-5-16)21-6-11-31-20-24-17(26-7-12-29-13-8-26)23-18(25-20)27-9-14-30-15-10-27/h1-5H,6-15H2,(H2,21,22,28) |
InChI Key |
BRQNSFXYPFYKKF-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC(=NC(=N2)OCCNC(=O)NC3=CC=CC=C3)N4CCOCC4 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OCCNC(=O)NC3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[3-(4-Morpholinyl)propyl]-4-oxo-1,2-dihydroquinazolin-2-yl]benzoic acid](/img/structure/B1223289.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-fluorophenyl)sulfonylethylthio]-1H-1,2,4-triazol-5-one](/img/structure/B1223290.png)

![N'-[2-(1-naphthalenyloxy)-1-oxoethyl]-2-oxolanecarbohydrazide](/img/structure/B1223294.png)

![2-[[(4-Chlorophenyl)thio]methyl]-5-methylimidazo[1,2-a]pyridine](/img/structure/B1223296.png)

![3-[5-(4-Fluorophenyl)-1-(2-oxolanylmethyl)-2-pyrrolyl]propanoic acid](/img/structure/B1223298.png)
![2-[2-OXO-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B1223300.png)
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[2-(1-piperidinyl)ethyl]-1-benzimidazolyl]ethanone](/img/structure/B1223301.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B1223304.png)
![1-(5-Bromo-2-thiophenyl)-2-[(5-methoxy-1-methyl-2-benzimidazolyl)thio]ethanone](/img/structure/B1223306.png)
![2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-furanylmethyl)benzamide](/img/structure/B1223313.png)
![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzoic acid [2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl] ester](/img/structure/B1223314.png)
